1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and methoxy groups in its structure suggests it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the sulfonyl and methoxy substituents through a series of reactions. For instance, the sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base. The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to these targets, while the benzimidazole core could influence the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-piperidinecarboxamide: This compound shares the sulfonyl and methoxy groups but has a different core structure.
5-isopropyl-2-methylphenol: This compound has a similar phenyl structure but lacks the benzimidazole core.
Uniqueness
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole is unique due to the combination of its benzimidazole core with the sulfonyl and methoxy substituents. This unique structure may confer specific chemical properties and biological activities that are not present in similar compounds.
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBIIVGANGUIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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